![molecular formula C7H18Cl2N2 B6598481 [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride CAS No. 1803601-61-7](/img/structure/B6598481.png)
[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride
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Overview
Description
[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride, also known as 3-amino-1-cyclopentylmethanamine dihydrochloride, is a cyclic amine compound commonly used in scientific research. It is a versatile compound with a wide range of applications, from biochemical and physiological studies to drug synthesis.
Scientific Research Applications
[3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies as a tool to investigate the structure and function of proteins. It is also used in drug synthesis as a precursor for the synthesis of various pharmaceuticals. In addition, it can be used in the synthesis of other cyclic amines, such as cyclohexylamine.
Mechanism of Action
The mechanism of action of [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been shown to have an effect on the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
The advantages of using [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride in lab experiments include its low cost and its ease of synthesis. It is also a versatile compound with a wide range of applications, making it suitable for a variety of research projects. The main limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
The potential future directions for research using [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride include further investigation into its mechanism of action and its effects on biochemical and physiological processes. In addition, it could be used to synthesize a variety of pharmaceuticals, such as antidepressants and anti-anxiety medications. Finally, it could be used to investigate the structure and function of proteins, as well as its effects on drug metabolism.
Synthesis Methods
The synthesis of [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride is achieved by first reacting a cyclic amine with a dicarboxylic acid to form an amide. This amide is then reacted with a Grignard reagent, such as methylmagnesium chloride, to form a cyclic amine. This cyclic amine is then reacted with hydrochloric acid to form the desired compound, [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride.
properties
IUPAC Name |
[3-(aminomethyl)cyclopentyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-6-1-2-7(3-6)5-9;;/h6-7H,1-5,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHSMDVZYHEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803601-61-7 |
Source
|
Record name | [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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